3-Bromo-4-ethylsulfanylphenylamine
Overview
Description
3-Bromo-4-ethylsulfanylphenylamine, also known as BESPA, is a novel and powerful synthetic compound used in a variety of scientific research applications. It has been used in the development of new drugs, in the study of biochemical and physiological processes, and in the synthesis of new chemical compounds.
Scientific Research Applications
3-Bromo-4-ethylsulfanylphenylamine has been used in a variety of scientific research applications, including the development of new drugs and the synthesis of new chemical compounds. It has also been used in the study of biochemical and physiological processes, as well as in the development of new medical treatments. Additionally, 3-Bromo-4-ethylsulfanylphenylamine has been used in the study of enzyme inhibition and regulation, as well as in the study of the effects of drugs on the body.
Mechanism Of Action
3-Bromo-4-ethylsulfanylphenylamine acts as an inhibitor of enzymes, specifically those involved in the metabolism of drugs. It binds to the active sites of enzymes, preventing them from functioning properly. This can lead to increased levels of drugs in the body, resulting in increased drug effectiveness. Additionally, 3-Bromo-4-ethylsulfanylphenylamine can also act as an agonist, activating certain receptors in the body and causing a variety of physiological effects.
Biochemical And Physiological Effects
3-Bromo-4-ethylsulfanylphenylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain drugs in the body, leading to increased drug effectiveness. Additionally, 3-Bromo-4-ethylsulfanylphenylamine has been shown to activate certain receptors in the body, resulting in a variety of physiological effects, such as increased heart rate and blood pressure.
Advantages And Limitations For Lab Experiments
3-Bromo-4-ethylsulfanylphenylamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is inexpensive to purchase. Additionally, 3-Bromo-4-ethylsulfanylphenylamine is highly soluble in water, making it easy to use in solutions. However, 3-Bromo-4-ethylsulfanylphenylamine does have some limitations for use in laboratory experiments. It is not very stable, and can easily decompose in the presence of heat or light. Additionally, it is toxic and should be handled with care.
Future Directions
The future of 3-Bromo-4-ethylsulfanylphenylamine research is promising, with a variety of potential applications. One potential application is in the development of new drugs. 3-Bromo-4-ethylsulfanylphenylamine could be used as an inhibitor of enzymes involved in the metabolism of drugs, leading to increased levels of drugs in the body and increased drug effectiveness. Additionally, 3-Bromo-4-ethylsulfanylphenylamine could be used in the study of biochemical and physiological processes, as well as in the development of new medical treatments. Finally, 3-Bromo-4-ethylsulfanylphenylamine could be used in the study of enzyme inhibition and regulation, as well as in the study of the effects of drugs on the body.
properties
IUPAC Name |
3-bromo-4-ethylsulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTNSERPQKVAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(ethylsulfanyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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